molecular formula C9H14N2S B2956387 1-(Thien-2-ylmethyl)piperazine CAS No. 39244-79-6

1-(Thien-2-ylmethyl)piperazine

Cat. No.: B2956387
CAS No.: 39244-79-6
M. Wt: 182.29
InChI Key: XTAPGYLDPZMKRN-UHFFFAOYSA-N
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Description

1-(Thien-2-ylmethyl)piperazine is an organic compound with the molecular formula C₉H₁₄N₂S It consists of a piperazine ring substituted with a thienylmethyl group at the nitrogen atom

Safety and Hazards

The safety data sheet for a similar compound, “[1-(Thien-2-ylmethyl)piperid-4-yl]methanol”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromomethylthiophene under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and 2-bromomethylthiophene

    Solvent: Anhydrous ethanol or acetonitrile

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the need for high temperatures and long reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(Thien-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

1-(Thien-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

1-(Thien-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Phenylmethyl)piperazine: Similar structure but with a phenyl group instead of a thienyl group, leading to different electronic and steric properties.

    1-(Pyridin-2-ylmethyl)piperazine: Contains a pyridine ring, which can participate in additional hydrogen bonding and π-π interactions.

    1-(Fur-2-ylmethyl)piperazine: Features a furan ring, which is more electron-rich compared to the thienyl group, affecting its reactivity and binding properties.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the piperazine scaffold in chemical and pharmaceutical research.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAPGYLDPZMKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39244-79-6
Record name 39244-79-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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